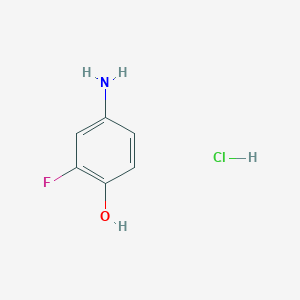

4-Amino-2-fluorophenol hydrochloride

描述

4-Amino-2-fluorophenol hydrochloride is an organic compound with the molecular formula C6H7ClFNO. It is a derivative of phenol, where the hydroxyl group is substituted with an amino group and a fluorine atom. This compound is often used in various chemical syntheses and has applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

4-Amino-2-fluorophenol hydrochloride can be synthesized through the reduction of 2-fluoro-4-nitrophenol. The reduction is typically carried out using hydrogen gas in the presence of a catalyst such as platinum oxide or palladium on carbon. The reaction is conducted in a solvent like methanol at room temperature and under a hydrogen atmosphere .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity of the product. The final product is often purified through recrystallization or other separation techniques.

化学反应分析

Types of Reactions

4-Amino-2-fluorophenol hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form different amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas with catalysts like platinum oxide or palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Various amine derivatives.

Substitution: Compounds with different functional groups replacing the fluorine atom.

科学研究应用

Pharmaceutical Development

4-Amino-2-fluorophenol hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its significance lies in the following areas:

- Analgesics and Anti-inflammatory Drugs : The compound is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. It serves as a building block for creating active pharmaceutical ingredients (APIs) that alleviate pain and inflammation .

- Anticancer Agents : Recent studies have explored its derivatives for potential anticancer properties. For instance, compounds derived from 4-amino-2-fluorophenol have shown promising cytotoxic effects against human cancer cell lines, such as MCF-7 (breast cancer) and A-549 (lung cancer), indicating its potential role in cancer therapy .

Dye Manufacturing

The compound is also employed in the dye industry:

- Dyes and Pigments : this compound is used to synthesize vibrant dyes and pigments for textiles and inks. Its ability to provide strong colorfastness makes it a preferred choice in the fashion and printing industries .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent:

- Reagent for Detection : It is utilized in various analytical methods to detect and quantify other chemical substances effectively. This includes applications in environmental monitoring, where it aids in assessing contamination levels in water and soil samples .

Biochemical Research

The compound plays a significant role in biochemical studies:

- Enzyme Activity Studies : Researchers use this compound to investigate enzyme kinetics and protein interactions. This research contributes to advancements in molecular biology and biotechnology .

Material Science

In material science, this compound contributes to the development of advanced materials:

- Polymer Synthesis : It is involved in synthesizing polymers and coatings that exhibit enhanced durability and resistance to environmental factors. The incorporation of fluorinated compounds often improves the material properties significantly .

Comprehensive Data Table

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for analgesics & anti-inflammatory drugs | Promising anticancer activity against MCF-7 & A-549 cell lines |

| Dye Manufacturing | Synthesis of vibrant dyes for textiles & inks | Strong colorfastness |

| Analytical Chemistry | Reagent for detecting & quantifying chemicals | Effective in environmental monitoring |

| Biochemical Research | Studies on enzyme activity & protein interactions | Insights into molecular biology |

| Material Science | Development of durable polymers & coatings | Enhanced material properties |

Case Studies

- Cytotoxicity Studies : Research has demonstrated that derivatives of 4-amino-2-fluorophenol exhibit significant cytotoxic effects on human cancer cell lines, with IC50 values indicating strong potential as anticancer agents .

- Dye Synthesis : A study highlighted the successful application of 4-amino-2-fluorophenol in producing high-performance dyes that maintain their vibrancy under various environmental conditions, showcasing its industrial relevance .

- Analytical Applications : The compound has been effectively used as a reagent in chromatographic techniques to separate complex mixtures, aiding in accurate pollutant detection .

作用机制

The mechanism of action of 4-Amino-2-fluorophenol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. The fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies .

相似化合物的比较

Similar Compounds

- 2-Amino-4-fluorophenol

- 2-Amino-5-chlorophenol

- 2-Amino-4-methoxyphenol

- 2-Amino-4-methylphenol

Uniqueness

4-Amino-2-fluorophenol hydrochloride is unique due to the presence of both an amino group and a fluorine atom on the phenol ring. This combination imparts distinct chemical properties, such as increased reactivity and specific binding interactions, which are not observed in similar compounds .

生物活性

4-Amino-2-fluorophenol hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a fluorine atom on a phenolic ring. This unique structure contributes to its reactivity and biological activity, influencing interactions with various biochemical targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The amino group can form hydrogen bonds, while the fluorine atom enhances binding affinity through halogen bonding. These interactions can modulate various biochemical pathways, making it a valuable compound in therapeutic contexts.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . It has been tested against various bacterial strains, demonstrating significant inhibitory effects:

| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Pseudomonas aeruginosa | 12 | 100 |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways.

Case Study: Induction of Apoptosis

A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in:

- Increased Caspase-3 Activity: Indicative of apoptosis.

- Cell Cycle Arrest: Significant accumulation of cells in the G1 phase.

These findings highlight its potential as an anticancer agent.

Toxicological Profile

While exploring the therapeutic benefits, it is crucial to consider the toxicological aspects of this compound. Animal studies have indicated potential toxicity at high doses, including:

| Dose (ppm) | Observed Effects |

|---|---|

| 8000 | Increased liver and spleen weights |

| 20000 | Hyperplasia in forestomach |

| >3200 | Significant decrease in red blood cells |

These results underscore the importance of dose management when considering clinical applications.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-amino-2-fluorophenol hydrochloride, and what reaction conditions are optimal?

- Methodology : Microwave-assisted synthesis is a modern approach. For example, reacting 4-amino-2-fluorophenol with pyrimidine derivatives in ethanol at 150°C for 20 minutes under microwave irradiation yields high-purity products (84–98% yield). Post-synthesis purification involves slurrying with ethyl acetate, sonication, and recrystallization using methanol/ethyl acetate mixtures .

- Key Parameters : Temperature (150°C), solvent (ethanol), and reaction time (20 min) are critical. HPLC purity validation (e.g., 98.5% at 7.72 min retention time using 35% methanol in 0.1% TFA/water mobile phase) ensures product quality .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- Analytical Workflow :

- NMR : H NMR in DMSO- or CDOD resolves aromatic protons (δ 7.01–10.23 ppm) and fluorine environments (F NMR at δ –134 to –163 ppm) .

- HPLC : Use a C18 column with 35% methanol in 0.1% TFA/water (20 min gradient) for purity assessment .

- HRMS : Confirm molecular ion peaks (e.g., m/z 323.1314 for CHFNO) to validate structure .

Q. What solvents and conditions are recommended for dissolving this compound in experimental settings?

- Solubility : Ethanol, methanol, and water (acidic pH) are effective. For recrystallization, methanol/ethyl acetate mixtures improve purity. Avoid DMSO if interference with H NMR is a concern .

Q. How should researchers address discrepancies in CAS registry numbers for this compound?

- Resolution : Cross-reference authoritative databases. While CAS 1341216-35-0 is widely cited , older sources may list 598-09-4 . Verify via spectral data (NMR, HRMS) and supplier certifications .

Q. What safety precautions are essential when handling this compound in the lab?

- Guidelines : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store at ambient or –20°C for long-term stability. Consult SDS for emergency measures (e.g., eye rinsing with water) .

Advanced Research Questions

Q. How can reaction yields of this compound derivatives be optimized in nucleophilic substitution reactions?

- Optimization Strategies :

- Microwave vs. Conventional Heating : Microwave irradiation reduces reaction time (20 min vs. hours) and improves yields (>90%) .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF) for reactivity vs. ethanol for cost-effectiveness.

- Catalyst Use : Explore base catalysts (e.g., KCO) to enhance nucleophilicity of the amine group .

Q. What mechanistic insights explain the regioselectivity of this compound in heterocyclic ring-forming reactions?

- Mechanistic Analysis : The fluorine atom at the 2-position directs electrophilic substitution to the para position via electron-withdrawing effects. The amine and hydroxyl groups facilitate cyclization (e.g., benzoxazole formation) through intramolecular hydrogen bonding . Computational modeling (DFT) can predict reactive sites .

Q. How do researchers resolve contradictory spectral data for this compound derivatives?

- Troubleshooting :

- NMR Artifacts : Check for residual solvents (e.g., DMSO-d at δ 2.50 ppm) or rotamers in flexible substituents.

- HRMS Calibration : Use internal standards (e.g., sodium formate) for accurate mass measurement .

- X-ray Crystallography : Resolve ambiguous structures by growing single crystals in methanol/water .

Q. What strategies improve the stability of this compound under varying pH and temperature conditions?

- Stability Studies :

- pH Stability : Conduct accelerated degradation tests (e.g., 1M HCl/NaOH at 40°C for 24 h) and monitor via HPLC. The compound is stable at pH 2–8 but hydrolyzes in strong bases .

- Thermal Stability : Store at –20°C with desiccants to prevent hygroscopic degradation .

Q. How is this compound utilized in fragment-based drug discovery (FBDD) for kinase inhibitors?

- Application : As a pharmacophore, its fluorine enhances binding to hydrophobic kinase pockets (e.g., ACK1/TNK2). Fragment linking strategies combine it with pyrimidine scaffolds via Suzuki-Miyaura couplings. Bioassays (IC determination) validate inhibitory activity .

属性

IUPAC Name |

4-amino-2-fluorophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO.ClH/c7-5-3-4(8)1-2-6(5)9;/h1-3,9H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYZKEOFUFZJFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341216-35-0 | |

| Record name | 4-Amino-2-fluorophenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。